VX-702
Overview
Description
VX-702 is a small molecule investigational oral anti-cytokine therapy for the treatment of inflammatory diseases, specifically rheumatoid arthritis (RA) . It acts as a p38 MAP kinase inhibitor . It has been reported to have a 14-fold higher potency against p38α compared to p38β .
Molecular Structure Analysis
The molecular formula of VX-702 is C19H12F4N4O2 . It belongs to the class of organic compounds known as phenylpyridines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .
Chemical Reactions Analysis
VX-702 is an ATP-competitive inhibitor of p38α and p38β MAPK . It effectively inhibits LPS-stimulated TNF| [alpha]|, IL-6 and IL-1| [beta]| production .
Physical And Chemical Properties Analysis
VX-702 is a solid substance . It is insoluble in water but can be dissolved in DMSO and EtOH with ultrasonic .
Scientific Research Applications
Renal Excretion Studies
VX-702, a novel p38 mitogen-activated protein kinase inhibitor, is primarily researched for its applications in rheumatoid arthritis treatment. A study by Tamhane et al. (2010) focused on understanding the renal excretion profile of VX-702. The isolated perfused rat kidney (IPRK) model was utilized to analyze the excretion linearity and the influence of transport inhibitors on VX-702 disposition. The study deduced that VX-702 excretion was linear over the studied dose range and exhibited net reabsorption by the kidney, indicating that VX-702 is not a substrate for renal organic anion and organic cation transport systems. This suggests a low likelihood of renal drug-drug interactions if VX-702 is co-administered with medications like methotrexate (Tamhane et al., 2010).
Inflammatory Diseases and Cardiovascular Conditions
Ding (2006) provided an overview of VX-702's development, highlighting its potential for treating inflammation, rheumatoid arthritis, and cardiovascular diseases. Vertex Pharmaceuticals Inc., in collaboration with Kissei Pharmaceutical Co Ltd, was involved in its development, emphasizing the initiation of phase II clinical trials for rheumatoid arthritis and plans for an IND filing for cardiovascular conditions (Ding, 2006).
Efficacy in Rheumatoid Arthritis
A more comprehensive study by Damjanov, Kauffman, and Spencer-Green (2009) assessed VX-702's efficacy and safety in patients with active, moderate-to-severe rheumatoid arthritis (RA). The study involved two 12-week, double-blind, placebo-controlled clinical trials, revealing that VX-702 showed modest clinical efficacy and transient suppression of biomarkers of inflammation. This suggests that p38 MAPK inhibition may not offer significant, sustained suppression of chronic inflammation in RA (Damjanov, Kauffman, & Spencer-Green, 2009).
Role in Platelet Aggregation and ACS
Kuliopulos, Mohanlal, and Covic (2004) examined the role of VX-702 in platelet aggregation, especially in the context of acute coronary syndromes (ACS). They explored the potential of VX-702 in mitigating systemic inflammation, a contributing factor to the instability of atherosclerotic plaques in ACS patients. The study found that VX-702, as a p38 MAPK inhibitor, did not significantly affect platelet function, suggesting a low risk of bleeding side-effects in patients treated with VX-702 (Kuliopulos, Mohanlal, & Covic, 2004).
Inhibiting p38 MAPK in Sclerodermatous Chronic Graft-versus-Host Disease
Matsushita et al. (2017) explored the effects of VX-702 on sclerodermatous chronic graft-versus-host disease (Scl-cGVHD) and systemic sclerosis (SSc). The p38 MAPK pathway plays a critical role in inflammation, cytokine production, and collagen production in SSc. VX-702 showed promising results in attenuating skin fibrosis, suppressing infiltration of immune cells, and reducing the expression of extracellular matrix and fibrogenic cytokines in Scl-cGVHD mice. This suggests its potential in treating patients with Scl-cGVHD and SSc (Matsushita et al., 2017).
Safety And Hazards
Future Directions
In the future, VX-702 may be investigated for combination with methotrexate, a commonly used therapy for RA . There are ongoing clinical trials with small-molecule TNF-α-converting enzyme, p38 mitogen-activated protein kinase, and phosphodiesterase inhibitors that specifically interrupt the synthesis and signaling pathways for TNF-α and downstream pro-inflammatory molecules such as IL-1, IL-6, nitric oxide synthase, and cyclooxygenase-2 .
properties
IUPAC Name |
6-(N-carbamoyl-2,6-difluoroanilino)-2-(2,4-difluorophenyl)pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F4N4O2/c20-9-4-5-10(14(23)8-9)16-11(18(24)28)6-7-15(26-16)27(19(25)29)17-12(21)2-1-3-13(17)22/h1-8H,(H2,24,28)(H2,25,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSRKRZDBHOFAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N(C2=NC(=C(C=C2)C(=O)N)C3=C(C=C(C=C3)F)F)C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50963974 | |
Record name | 2-(2,4-Difluorophenyl)-6-{(2,6-difluorophenyl)[hydroxy(imino)methyl]amino}pyridine-3-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50963974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
This p38 MAP kinase inhibitor effectively inhibits LPS-stimulated TNF|[alpha]|, IL-6 and IL-1|[beta]| production. | |
Record name | VX-702 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05470 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
VX-702 | |
CAS RN |
479543-46-9, 745833-23-2 | |
Record name | VX 702 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479543469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VX-702 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0745833232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VX-702 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05470 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-(2,4-Difluorophenyl)-6-{(2,6-difluorophenyl)[hydroxy(imino)methyl]amino}pyridine-3-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50963974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VX-702 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VX-702 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/527E7SK68P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.